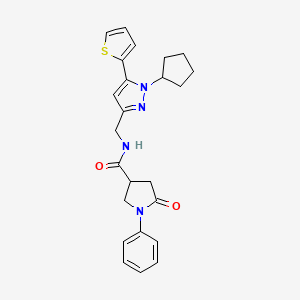
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyrazole ring, cyclopentyl group, and a phenyl moiety, suggest significant biological activity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is C21H22N4O2S with a molecular weight of approximately 418.49 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Central to its biological activity, potentially interacting with various targets. |
| Cyclopentyl Group | May influence lipophilicity and receptor binding. |
| Thiophene Substituent | Enhances interaction with biological systems due to its electron-rich nature. |
| Phenyl Moiety | Contributes to binding affinity and stability in biological environments. |
Preliminary studies indicate that compounds with similar structures may interact with specific molecular targets related to inflammation and pain pathways. The presence of the pyrazole and thiophene rings suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Pharmacological Profiles
Research has shown that derivatives of pyrazole can exhibit various pharmacological activities, including:
- Anti-inflammatory Effects : Inhibition of COX enzymes leads to reduced production of prostaglandins, mediating inflammation.
- Antimicrobial Activity : Some pyrazole derivatives have demonstrated efficacy against bacterial strains, suggesting potential for treating infections .
- Neuroprotective Properties : Compounds targeting mGluR5 receptors show promise in treating neuropsychiatric disorders.
In Vitro Studies
A study evaluated the anti-inflammatory effects of related pyrazole compounds in vitro, demonstrating significant inhibition of COX-2 activity at micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications to the substituents could enhance potency without increasing toxicity .
In Vivo Studies
In vivo experiments using murine models have shown that similar derivatives can significantly reduce inflammation markers following administration. For instance, a compound structurally related to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine demonstrated a dose-dependent reduction in paw swelling in arthritis models .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c29-23-13-17(16-27(23)19-7-2-1-3-8-19)24(30)25-15-18-14-21(22-11-6-12-31-22)28(26-18)20-9-4-5-10-20/h1-3,6-8,11-12,14,17,20H,4-5,9-10,13,15-16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDMWLYPTXENJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














